2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)-
CAS No.: 820247-74-3
Cat. No.: VC16794528
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820247-74-3 |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | [(2R)-5-oxo-6-phenylhexan-2-yl] acetate |
| Standard InChI | InChI=1S/C14H18O3/c1-11(17-12(2)15)8-9-14(16)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3/t11-/m1/s1 |
| Standard InChI Key | JLIQXHRHUNDCLV-LLVKDONJSA-N |
| Isomeric SMILES | C[C@H](CCC(=O)CC1=CC=CC=C1)OC(=O)C |
| Canonical SMILES | CC(CCC(=O)CC1=CC=CC=C1)OC(=O)C |
Introduction
Structural and Stereochemical Characteristics
The molecular formula of (5R)-5-(acetyloxy)-1-phenyl-2-hexanone is C₁₄H₁₈O₃, with a molecular weight of 234.29 g/mol. Its IUPAC name specifies the (R)-configuration at the 5th carbon, indicating the spatial arrangement critical to its reactivity and interactions. The phenyl group at position 1 introduces aromatic character, while the acetyloxy group at position 5 enhances electrophilicity and susceptibility to hydrolysis .
Chiral Configuration and Implications
The (R)-configuration at C5 is established during synthesis, often via asymmetric catalysis or chiral pool strategies. For example, the reduction of α,β-unsaturated ketones using chiral catalysts (e.g., Corey–Bakshi–Shibata reduction) can induce the desired stereochemistry . This configuration influences the compound’s biological activity and its utility in enantioselective reactions, such as the synthesis of pharmaceuticals or agrochemicals .
Synthesis and Reaction Pathways
The synthesis of (5R)-5-(acetyloxy)-1-phenyl-2-hexanone involves multi-step organic transformations, typically starting from readily available precursors.
Key Synthetic Routes
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Friedel-Crafts Acylation: Introduction of the phenyl group via reaction of benzene with an acyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃) .
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Asymmetric Hydroxylation: Installation of the hydroxyl group at C5 using Sharpless asymmetric dihydroxylation, followed by acetylation with acetic anhydride to form the acetyloxy moiety .
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Chiral Resolution: If racemic mixtures form, chiral chromatography (e.g., amylose tris(3,5-dimethylphenylcarbamate) columns) or enzymatic resolution can isolate the (R)-enantiomer .
Representative Reaction Scheme:
Mechanistic Considerations
The acetyloxy group’s lability under acidic or basic conditions necessitates careful handling. Hydrolysis studies of analogous compounds (e.g., 5-acetoxypentan-2-one) reveal ΔG‡ values of ~26 kcal/mol, suggesting moderate stability in aqueous media .
Applications and Utility
Pharmaceutical Intermediate
The phenyl and acetyloxy groups make this compound a candidate for prodrug formulations. For instance, chiral ceramide analogs with similar structures exhibit antiproliferative activity against cancer cells (e.g., MCF-7) .
Asymmetric Synthesis
The (R)-configuration enables its use in constructing enantiopure heterocycles. For example, 5-alkoxyoxazoles react with aldehydes under Lewis acid catalysis to form oxazolines, a reaction applicable to this compound’s acetyloxy moiety .
Analytical Characterization
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NMR Spectroscopy:
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Chiral HPLC: Resolution using amylose-based columns confirms enantiopurity, with retention times differing by 2–3 minutes for (R) and (S) forms .
Stability and Degradation
The acetyloxy group undergoes hydrolysis in aqueous media, yielding 5-hydroxy-1-phenyl-2-hexanone and acetic acid. Kinetic studies on analogous compounds show pseudo-first-order kinetics with at pH 7 .
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